2-[(2-methoxyethyl)amino]-6-methyl-3-(3,4,5-trimethoxyphenyl)-4H-furo[3,2-c]chromen-4-one
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Overview
Description
2-[(2-methoxyethyl)amino]-6-methyl-3-(3,4,5-trimethoxyphenyl)-4H-furo[3,2-c]chromen-4-one is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a furochromene core substituted with methoxyethylamino, methyl, and trimethoxyphenyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methoxyethyl)amino]-6-methyl-3-(3,4,5-trimethoxyphenyl)-4H-furo[3,2-c]chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furochromene core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromene ring.
Introduction of the methoxyethylamino group: This can be achieved through nucleophilic substitution reactions where a suitable leaving group is replaced by the methoxyethylamino moiety.
Substitution with methyl and trimethoxyphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions, often using reagents like methyl iodide and trimethoxybenzene under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as recrystallization, chromatography, or distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methoxyethyl)amino]-6-methyl-3-(3,4,5-trimethoxyphenyl)-4H-furo[3,2-c]chromen-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups or convert existing ones to higher oxidation states.
Reduction: This reaction can reduce functional groups, such as converting ketones to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halides (e.g., methyl iodide), acids, and bases are commonly employed under controlled temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[(2-methoxyethyl)amino]-6-methyl-3-(3,4,5-trimethoxyphenyl)-4H-furo[3,2-c]chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in oncology and neurology.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[(2-methoxyethyl)amino]-6-methyl-3-(3,4,5-trimethoxyphenyl)-4H-furo[3,2-c]chromen-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-methoxyethyl)amino]-6-methyl-3-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one
- 2-[(2-methoxyethyl)amino]-6-methyl-3-(3,4,5-trimethoxyphenyl)-4H-pyran-4-one
Uniqueness
The unique combination of functional groups in 2-[(2-methoxyethyl)amino]-6-methyl-3-(3,4,5-trimethoxyphenyl)-4H-furo[3,2-c]chromen-4-one imparts distinct chemical and biological properties that differentiate it from similar compounds. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(2-methoxyethylamino)-6-methyl-3-(3,4,5-trimethoxyphenyl)furo[3,2-c]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO7/c1-13-7-6-8-15-20(13)32-24(26)19-18(23(31-21(15)19)25-9-10-27-2)14-11-16(28-3)22(30-5)17(12-14)29-4/h6-8,11-12,25H,9-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOGQHDKDVEQPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(C(=C(O3)NCCOC)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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